Cas no 482-01-9 (4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-)

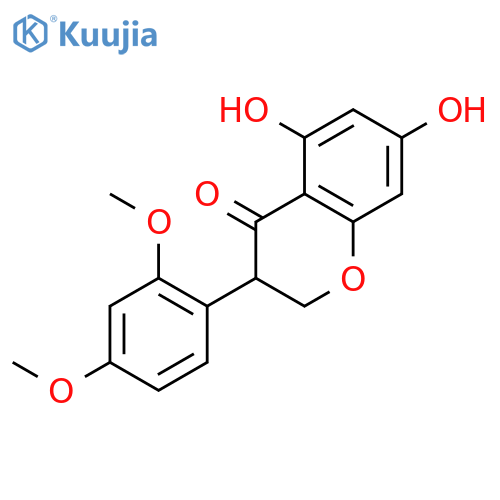

482-01-9 structure

商品名:4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-

- Homoferreirin

- 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

- 5,7-Dihydroxy-2',4'-dimethoxy-isoflavanon

- 5,7-dihydroxy-2',4'-dimethoxyisoflavanone

- Homoferreirin,5,7-Dihydroxy-2',4'-dimethoxy-isoflavanon

- [ "" ]

- LMPK12050502

- CHEBI:5754

- starbld0019167

- Q27106879

- FS-9424

- 3-(2,4-Dimethoxyphenyl)-5,7-dihydroxychroman-4-one

- DTXSID50331952

- XH161798

- 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one

- 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one

- AKOS030553610

- 482-01-9

- 3-(2,4-DIMETHOXYPHENYL)-5,7-DIHYDROXY-CHROMAN-4-ONE

-

- インチ: InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3

- InChIKey: LMLDNMHDNFCNCW-UHFFFAOYSA-N

- ほほえんだ: COC1C=C(OC)C=CC=1C1C(=O)C2C(O)=CC(O)=CC=2OC1

計算された属性

- せいみつぶんしりょう: 316.09500

- どういたいしつりょう: 316.095

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 85.2A^2

- 互変異性体の数: 21

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.358

- ふってん: 557.4°Cat760mmHg

- フラッシュポイント: 208°C

- 屈折率: 1.619

- PSA: 85.22000

- LogP: 2.47390

- じょうきあつ: 0.0±1.6 mmHg at 25°C

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AG28324-5mg |

3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-chroman-4-one |

482-01-9 | 98.0% | 5mg |

$635.00 | 2024-04-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14850-5mg |

Homoferreirin |

482-01-9 | ,HPLC≥98% | 5mg |

¥2948.0 | 2023-09-07 |

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- 関連文献

-

1. 693. The synthesis of homoferreirinK. G. Neill J. Chem. Soc. 1953 3454

-

2. Synthesis of the natural isoflavanones ferreirin, dalbergioidin, and ougeninL. Farkas,á. Gottsegen,M. Nógrádi,S. Antus J. Chem. Soc. C 1971 1994

-

3. Index of authors, 1952

-

4. Index of authors, 1953

-

5. 891. The chemistry of extractives from hardwoods. Part IX. Constituents of the heartwood of Ferreirea spectabilisF. E. King,M. F. Grundon,K. G. Neill J. Chem. Soc. 1952 4580

482-01-9 (4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-) 関連製品

- 117204-81-6(Sophoraisoflavone A)

- 4626-22-6(Dihydroformononetin)

- 30368-42-4(Dalbergioidin)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:482-01-9)Homoferreirin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:482-01-9)4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-

清らかである:99%

はかる:5mg

価格 ($):652.0